5-Fluoro-4-methyl-3-nitropyridin-2-amine

Vue d'ensemble

Description

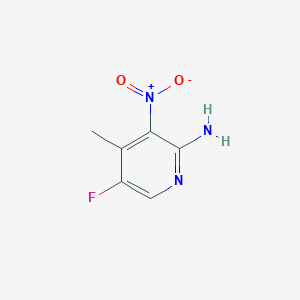

5-Fluoro-4-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6FN3O2. It is a derivative of pyridine, featuring a fluorine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-3-nitropyridin-2-amine typically involves the nitration of 5-fluoro-4-methylpyridin-2-amine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, which allows for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-4-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like tin chloride or iron powder in acidic conditions.

Substitution: Reactions with halogens or other electrophiles under suitable conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or hydroxylamines.

Substitution: Generation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Chemistry

5-Fluoro-4-methyl-3-nitropyridin-2-amine serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to undergo various reactions:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

- Oxidation Reactions : Can be oxidized to form different nitrogen oxidation states.

These reactions are crucial for developing new compounds with potential biological activities.

Biology

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties . Studies have shown that similar compounds can inhibit the growth of various pathogens and cancer cells through mechanisms involving:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes.

- Disruption of Cellular Membranes : Some derivatives can disrupt membrane integrity, leading to cell death.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate . Its derivatives are being investigated for their efficacy against diseases such as cancer and bacterial infections. For instance, compounds synthesized from this precursor have been tested in vitro for their cytotoxic effects on cancer cell lines.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various nitropyridine derivatives, including those derived from this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with some derivatives exhibiting IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) examined the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics.

Mécanisme D'action

The mechanism by which 5-Fluoro-4-methyl-3-nitropyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom enhances the compound's stability and reactivity, making it effective in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

5-Bromo-4-methyl-3-nitropyridin-2-amine: Similar structure with a bromine atom instead of fluorine.

2-Amino-4-methyl-3-nitropyridine: Lacks the fluorine atom.

N-benzyl-5-fluoro-3-nitropyridin-2-amine: Contains a benzyl group attached to the nitrogen atom.

Uniqueness: 5-Fluoro-4-methyl-3-nitropyridin-2-amine stands out due to the presence of the fluorine atom, which significantly affects its chemical behavior and biological activity compared to its bromine or benzyl counterparts.

Activité Biologique

5-Fluoro-4-methyl-3-nitropyridin-2-amine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with specific substituents: a fluorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 3rd position. This arrangement not only influences its chemical properties but also its biological activity. Research has indicated that compounds with similar structures exhibit various therapeutic potentials, particularly in cancer treatment and as radioligands in neuroimaging.

The molecular formula of this compound is CHFNO. The presence of the fluorine substituent enhances lipophilicity, which may improve bioavailability compared to compounds with heavier halogens such as bromine or chlorine. The compound's structure is summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 173.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Similar compounds have shown potential to inhibit specific enzymes or receptors, leading to apoptosis or cell cycle arrest in cancer cells. For instance, studies have demonstrated that this compound can effectively bind to targets associated with cancer proliferation .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have evaluated the cytotoxic effects of related pyridine derivatives on several human tumor cell lines. Notably, compounds with structural similarities to this compound displayed selective growth inhibition against certain cancer types, such as renal and breast cancers . The following table summarizes findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| UO31 (Renal) | 10 | High selectivity observed | |

| MCF-7 (Breast) | 15 | Moderate growth inhibition | |

| MDA-MB-468 | 20 | Selective activity noted |

- Neuroimaging Applications : Recent advancements in PET imaging have highlighted the potential of related compounds as radioligands for studying potassium channels in the brain. The compound [18F]5Me3F4AP, a derivative of this compound, demonstrated effective blood-brain barrier penetration and favorable kinetics for imaging applications . This suggests that similar structures could be harnessed for diagnostic purposes in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it to structurally related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | CHBrNO | Contains bromine; studied for similar biological effects |

| 5-Chloro-4-methyl-3-nitropyridin-2-amine | CHClNO | Chlorine substituent; used in parallel studies |

| 5-Fluoro-2-amino-pyridine | CHFN | Lacks methyl and nitro groups; simpler structure |

These comparisons reveal that while structural modifications can influence biological activity, the core pyridine framework remains critical for maintaining therapeutic efficacy.

Propriétés

IUPAC Name |

5-fluoro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBDERXAUBXSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652042 | |

| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917918-86-6 | |

| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.